molecular formula C16H14O6 B1606000 Peroxydicarbonic acid, bis(phenylmethyl) ester CAS No. 2144-45-8

Peroxydicarbonic acid, bis(phenylmethyl) ester

Cat. No. B1606000
CAS RN: 2144-45-8
M. Wt: 302.28 g/mol
InChI Key: IAWYWVVBKGWUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a water slurry.

Scientific Research Applications

Synthesis and Chemistry

  • Peroxydicarbonic acid, bis(phenylmethyl) ester has been used as a synthon in macrocycle creation, particularly for incorporating [60]fullerene into macrocycles (Rapenne & Diederich, 1999).
  • It plays a role in the preparation of chiral esters of acetylenedicarboxylic acid, showcasing its versatility in synthesizing different ester compounds (Charlton & Chee, 1994).
  • The ester has been used in the study of bioreversible phosphate protective groups, indicating its potential in developing more stable pharmaceutical compounds (Srivastva & Farquhar, 1984).

Analytical and Environmental Applications

  • Peroxydicarbonic acid, bis(phenylmethyl) ester is applicable in environmental analysis, such as in the extraction of phthalic acid esters from water samples, demonstrating its role in environmental monitoring and protection (González-Sálamo et al., 2019).

Material Science and Engineering

  • In the field of materials science, it's involved in the synthesis and study of liquid crystalline polymers, contributing to the development of new materials with unique properties (Lose et al., 1998).
  • It's used in the synthesis of novel aromatic poly(ester amide)s, indicating its utility in creating new polymeric materials (Hsiao & Leu, 2004).

Photographic and Biochemical Research

  • Studies have explored its role in oxygen evolution in photosynthesis, highlighting its potential importance in understanding biochemical processes (Castelfranco, Lu, & Stemler, 2007).

Catalysis and Polymer Chemistry

  • The ester is instrumental in esterification reactions, as seen in studies involving dicarboxylic acid catalysis, contributing to advancements in chemical synthesis and catalysis (Mori et al., 2000).

properties

CAS RN

2144-45-8

Product Name

Peroxydicarbonic acid, bis(phenylmethyl) ester

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

benzyl phenylmethoxycarbonyloxy carbonate

InChI

InChI=1S/C16H14O6/c17-15(19-11-13-7-3-1-4-8-13)21-22-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

IAWYWVVBKGWUEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)OOC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OOC(=O)OCC2=CC=CC=C2

Other CAS RN

2144-45-8

physical_description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a water slurry.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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